Propargyl-choline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H16NO+ |

|---|---|

Peso molecular |

142.22 g/mol |

Nombre IUPAC |

trimethyl(2-prop-2-ynoxyethyl)azanium |

InChI |

InChI=1S/C8H16NO/c1-5-7-10-8-6-9(2,3)4/h1H,6-8H2,2-4H3/q+1 |

Clave InChI |

PUBSFLYPENQNMY-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)CCOCC#C |

Origen del producto |

United States |

Foundational & Exploratory

What is Propargyl-choline and its chemical structure

An In-depth Technical Guide to Propargyl-choline

Introduction

This compound is a synthetic analog of choline (B1196258), an essential nutrient vital for the synthesis of phospholipids (B1166683), which are fundamental components of all cellular membranes.[1][2] Structurally, it is a choline molecule where one of the methyl groups is replaced by a propargyl group.[3][4][5] This modification introduces a terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry" reactions.[6]

This compound is cell-permeable and is readily taken up by cells, where it is metabolized and incorporated into various choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][6][7][8] This metabolic labeling allows for the visualization and tracking of newly synthesized phospholipids in living cells and organisms without significantly altering the natural lipid composition.[2][9]

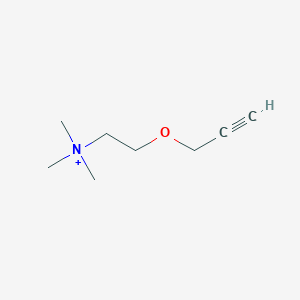

Chemical Structure

This compound is an alkynyl derivative of choline.[3][5] Its chemical structure allows it to mimic natural choline and be processed by cellular machinery.

-

IUPAC Name: N-(2-hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium[5]

-

Molecular Formula (Cation): C₈H₁₆NO⁺[10]

-

SMILES Code: C#CC--INVALID-LINK--(CCO)C[5]

Caption: Chemical structure of the this compound cation.

Mechanism of Action and Experimental Applications

The primary application of this compound is as a metabolic label to study the synthesis, trafficking, and localization of choline-containing phospholipids.[1][3] The workflow involves two main steps: metabolic incorporation and bioorthogonal ligation via click chemistry.

-

Metabolic Incorporation: Cells are incubated with this compound, which is transported into the cell and enters the CDP-choline pathway for phospholipid synthesis.[7][8] This results in the incorporation of the propargyl-tagged choline headgroup into newly synthesized phospholipids within the endoplasmic reticulum and Golgi apparatus.[1] These labeled lipids are then distributed to other cellular membranes.[1]

-

Click Chemistry Detection: The terminal alkyne group of the incorporated this compound can be covalently linked to a reporter molecule containing an azide (B81097) group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][6] This reporter molecule is typically a fluorophore for visualization by fluorescence microscopy or an affinity tag like biotin (B1667282) for pulldown experiments.[4]

Caption: Experimental workflow for labeling and imaging phospholipids.

This technique has been successfully applied in various research areas, including:

-

Imaging phospholipid synthesis and turnover in cultured cells.[1]

-

Visualizing the subcellular localization of choline phospholipids in various organelles.[1]

-

Assaying phospholipid synthesis in vivo in mouse tissues.[1][2]

-

Studying choline phospholipid metabolism in plants like Arabidopsis thaliana.[9]

-

Investigating choline catabolism in bacteria such as Pseudomonas aeruginosa.[3]

Quantitative Data

Incorporation of this compound into Phospholipids

Studies in NIH 3T3 cells have shown that this compound is efficiently incorporated into all classes of choline-containing phospholipids. The degree of incorporation is proportional to the concentration of this compound added to the culture medium.

| This compound Concentration (μM) | Phosphatidylcholine (PC) | LysoPC | Ether-linked PC (ePC) | Sphingomyelin (SM) |

| 0 | 49.8% | 0.2% | 11.2% | 12.0% |

| 100 | 42.1% | 0.2% | 9.7% | 10.1% |

| 250 | 35.5% | 0.2% | 8.0% | 8.8% |

| 500 | 27.9% | 0.2% | 6.3% | 7.0% |

Data adapted from Jao et al., 2009. The percentages represent the proportion of each lipid class relative to total lipids.

Inhibitory Activity

This compound has also been shown to inhibit the growth of the bacterium Pseudomonas aeruginosa on various choline-related compounds.

| Substrate | IC₅₀ (μM) |

| Dimethylglycine | 5.16 |

| Choline | >10 |

| Glycine betaine | >10 |

Data from Fitzsimmons et al., 2011, as cited by Cayman Chemical.[3]

Experimental Protocols

Cell Culture and Labeling with this compound

-

Cell Seeding: Plate cells (e.g., NIH 3T3) on glass coverslips in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) and allow them to adhere overnight.

-

Labeling: Prepare a stock solution of this compound in the culture medium. Replace the existing medium with the this compound-containing medium at a final concentration ranging from 100 to 500 μM.

-

Incubation: Incubate the cells for a desired period (e.g., 24 hours) to allow for metabolic incorporation of the analog.

Fixation and Staining via Click Chemistry

-

Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Click Reaction: Prepare the click reaction cocktail. A typical cocktail includes:

-

A fluorescent azide (e.g., Alexa Fluor 568 azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)

-

A copper-chelating ligand to stabilize the Cu(I) ion and improve reaction efficiency.

-

-

Staining: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.

-

Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. The labeled phospholipids can then be visualized using fluorescence microscopy.

This is a generalized protocol. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. caymanchem.com [caymanchem.com]

- 4. pnas.org [pnas.org]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 8. interchim.fr [interchim.fr]

- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propargylcholine | C8H16NO+ | CID 76850140 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propargyl-choline mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of Propargyl-choline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a powerful chemical biology tool utilized for the metabolic labeling and subsequent visualization of choline-containing phospholipids (B1166683) in living cells and organisms.[1][2][3] As a bioortholog of choline (B1196258), it is readily taken up by cells and integrated into the endogenous lipid synthesis pathways.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound at the cellular level, details its incorporation into various lipid species, and presents relevant experimental methodologies and quantitative data.

Core Mechanism of Action: Metabolic Incorporation and Bioorthogonal Ligation

The primary mechanism of action of this compound lies in its ability to act as a surrogate for natural choline in the cellular synthesis of phospholipids.[1][2][6] The process can be delineated into two key stages:

-

Metabolic Incorporation: this compound, which possesses a terminal alkyne group in place of one of the methyl groups of choline, is transported into the cell and enters the Kennedy pathway (CDP-choline pathway).[7][8] Within this pathway, it is converted to phosphocholine (B91661) and subsequently to CDP-choline, which then serves as the precursor for the synthesis of major choline-containing phospholipids, namely phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][9] This results in the integration of the propargyl moiety into the polar head group of these lipids.[1]

-

Bioorthogonal "Click" Chemistry: The terminal alkyne group introduced into the phospholipids is chemically inert within the cellular environment but can be specifically and efficiently reacted with an azide-containing molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] This bioorthogonal reaction allows for the covalent attachment of various reporter tags, such as fluorophores (e.g., Alexa Fluor, fluorescein) or affinity labels (e.g., biotin), to the newly synthesized phospholipids.[4][10] This enables their visualization by fluorescence microscopy, electron microscopy, or their enrichment for proteomic studies.[1][2][11]

A diagram illustrating the metabolic incorporation and subsequent detection of this compound is presented below.

Caption: Metabolic pathway of this compound incorporation and detection.

Quantitative Data on this compound Incorporation

The efficiency of this compound incorporation into cellular phospholipids has been quantified in various studies. The tables below summarize key quantitative findings.

Table 1: Incorporation of this compound into Phospholipids in NIH 3T3 Cells

| This compound Concentration (μM) | % of Choline in PC replaced by this compound | % of Choline in SM replaced by this compound |

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

| Data from Jao et al. (2009) following 24 hours of labeling.[1] |

Table 2: Incorporation of this compound in Plant Tissues (Arabidopsis thaliana)

| Plant Tissue | Approximate % of Total Choline Phospholipids Labeled |

| Roots | ~50% |

| Data from Paper et al. (2018).[4][10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for cell culture labeling and detection.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

-

Cell Seeding: Plate cells (e.g., NIH 3T3, HEK293) on a suitable culture vessel (e.g., glass-bottom dish for imaging). Allow cells to adhere and reach the desired confluency.

-

Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Add this compound to the cell culture medium to a final concentration of 100-500 μM.

-

Incubation: Incubate the cells for a desired period, typically 24 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Fixation: After incubation, wash the cells with PBS and fix with a suitable fixative, such as 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If intracellular targets are to be visualized, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging

-

Prepare Click Reaction Cocktail: Prepare a fresh solution containing:

-

A fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide) at a concentration of 1-10 μM.

-

A copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄) at 1 mM.

-

A reducing agent to reduce Cu(II) to Cu(I), such as sodium ascorbate (B8700270) at 5 mM.

-

A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to improve reaction efficiency and reduce cytotoxicity (if performing on live cells, though fixation is recommended for this protocol).

-

-

Staining: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells extensively with PBS to remove unreacted reagents.

-

Counterstaining and Mounting: If desired, counterstain nuclei with a DNA dye (e.g., DAPI). Mount the coverslip with an appropriate mounting medium.

-

Imaging: Visualize the labeled phospholipids using a fluorescence microscope with the appropriate filter sets.

The experimental workflow for labeling and detection is depicted in the following diagram.

Caption: Experimental workflow for this compound labeling and imaging.

Cellular and Subcellular Localization

Following incorporation, this compound-labeled phospholipids are trafficked to various cellular membranes. Studies have shown localization in:

-

Plasma Membrane: The outer boundary of the cell.[1]

-

Endoplasmic Reticulum (ER) and Golgi Apparatus: The primary sites of phospholipid synthesis.[2]

-

Mitochondria: Essential for cellular energy production.[2]

The distribution of these labeled lipids generally mirrors that of their endogenous choline-containing counterparts, confirming that this compound acts as a reliable tracer for choline phospholipid metabolism and trafficking.[2]

Impact on Cellular Physiology

A critical consideration for any metabolic label is its potential to perturb normal cellular processes. Extensive analysis has demonstrated that:

-

The fatty acid composition of phospholipids containing this compound is highly similar to that of native choline phospholipids.[1][3]

-

The relative abundance of other, non-choline-containing phospholipid classes is not significantly altered by this compound treatment.[1]

-

In various model systems, including cultured cells and whole organisms like plants, this compound incorporation is not detrimental to growth and viability at typical working concentrations.[4][5]

This indicates that this compound is a minimally perturbative probe for studying lipid biology.

Conclusion

This compound serves as an invaluable tool for the investigation of choline phospholipid metabolism and dynamics. Its efficient and specific incorporation into the Kennedy pathway, coupled with the high specificity of bioorthogonal click chemistry, provides a robust method for labeling and visualizing these essential membrane components. The quantitative data and established protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to employ this technology in their studies of cellular lipid biology.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]

- 7. interchim.fr [interchim.fr]

- 8. Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Propargyl-Choline as a Bioorthogonal Chemical Reporter: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. By introducing chemically unique functional groups, or "reporters," into biomolecules, scientists can selectively label and visualize these targets without perturbing the biological system. Propargyl-choline is a powerful bioorthogonal chemical reporter for tracking the synthesis and dynamics of choline-containing phospholipids (B1166683), which are essential components of cellular membranes.[1][2][3] This guide provides a comprehensive overview of the principles, quantitative data, and detailed protocols for utilizing this compound in metabolic labeling and subsequent detection via "click chemistry."

Principle of Operation: Metabolic Incorporation

This compound is an analog of choline (B1196258) where one of the N-methyl groups is replaced by a propargyl group, which contains a terminal alkyne.[4] This subtle modification allows it to be recognized and processed by the cell's natural metabolic pathways. Specifically, this compound is incorporated into choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), through the Kennedy pathway (also known as the CDP-choline pathway).[5] Once incorporated, the alkyne group serves as a chemical handle for bioorthogonal ligation.

Caption: Metabolic incorporation of this compound via the Kennedy pathway.

Detection via Bioorthogonal Ligation: Click Chemistry

The terminal alkyne of the incorporated this compound allows for its detection using a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] This reaction forms a stable triazole linkage between the alkyne-modified phospholipid and an azide-bearing probe molecule, such as a fluorophore or biotin.[5]

The reaction is bioorthogonal, meaning it proceeds with high efficiency under biological conditions without cross-reacting with other functional groups found in cells. For live-cell imaging, where the copper catalyst can be toxic, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed using strained cyclooctyne (B158145) reagents.[6][7][8]

Caption: General experimental workflow for labeling and visualization.

The CuAAC reaction covalently attaches a probe to the modified biomolecule.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Quantitative Data Summary

The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time.

Table 1: this compound Incorporation Efficiency

| Cell Line / Organism | This compound Concentration (µM) | Incubation Time (h) | % Incorporation of Total Choline Phospholipids | Reference(s) |

|---|---|---|---|---|

| NIH 3T3 Cells | 100 | 24 | ~18% (PC) | [4] |

| NIH 3T3 Cells | 250 | 24 | ~33% (PC) | [4] |

| NIH 3T3 Cells | 500 | 24 | ~44% (PC) | [4][9] |

| NIH 3T3 Cells | 500 | 24 | ~15% (SM) | [4] |

| Arabidopsis (Roots) | 250 | 168 (7 days) | ~50% | [9] |

| Arabidopsis (Seedlings) | 250 | 168 (7 days) | ~22% |[9] |

Table 2: Typical Reagent Concentrations for CuAAC Staining

| Reagent | Stock Concentration | Final Concentration | Purpose |

|---|---|---|---|

| Fluorescent Azide (e.g., Alexa Fluor Azide) | 1-10 mM in DMSO | 1-20 µM | Reporter Probe |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 0.25-1 mM | Catalyst Source |

| Reducing Agent (e.g., Sodium Ascorbate) | 100 mM in H₂O (freshly made) | 5 mM | Reduces Cu(II) to active Cu(I) |

| Cu(I)-Stabilizing Ligand (e.g., THPTA) | 50 mM in H₂O | 1.25-5 mM | Accelerates reaction and protects biomolecules |

Experimental Protocols

Synthesis of this compound[10]

This protocol is based on the procedure described by Jao et al.

-

Reaction Setup: Add 3 g of dimethylethanolamine to a flask containing 10 mL of tetrahydrofuran (B95107) (THF).

-

Addition of Reagent: While stirring gently over an ice bath, add 4 g of propargyl bromide (typically an 80% solution in toluene).

-

Reaction: Purge the reaction mixture with nitrogen and stir for 24 hours at room temperature. A white solid will precipitate.

-

Purification: Separate the white solid (this compound) from the solvent by filtration (e.g., using a 0.22 µm filter).

-

Washing: Wash the product repeatedly with THF to remove unreacted starting materials.

-

Drying: Lyophilize (freeze-dry) the final product and store it at -20°C.

Metabolic Labeling of Cultured Mammalian Cells[1][4]

-

Cell Culture: Plate cells on a suitable substrate (e.g., glass coverslips for imaging) and grow to the desired confluency in standard growth medium.

-

Labeling: Prepare a stock solution of this compound in a sterile buffer (e.g., 100 mM in PBS). Add the this compound stock solution to the cell culture medium to achieve a final concentration between 100-500 µM.

-

Incubation: Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 24-48 hours. Note: The optimal concentration and time may need to be determined empirically for each cell type. No significant toxicity is typically observed even at high concentrations.[1]

CuAAC Reaction for Fluorescence Imaging[1][11][12]

-

Fixation: After metabolic labeling, wash the cells three times with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes to allow the click chemistry reagents to access intracellular structures.

-

Washing: Wash the cells three times with PBS.

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

-

PBS (to final volume)

-

Fluorescent azide (e.g., 2 µL of a 1 mM stock for a 2 µM final concentration).

-

CuSO₄ (e.g., 10 µL of a 100 mM stock for a 1 mM final concentration).

-

THPTA ligand (optional but recommended, e.g., 50 µL of a 100 mM stock for a 5 mM final concentration).

-

Sodium Ascorbate (B8700270) (e.g., 50 µL of a 100 mM stock, freshly prepared, for a 5 mM final concentration).

-

Note: Always add the sodium ascorbate last to initiate the reaction.

-

-

Staining: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS.

-

Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. The sample is now ready for fluorescence microscopy.

Applications

The use of this compound as a bioorthogonal reporter enables a wide range of applications for studying the metabolism and trafficking of choline-containing phospholipids.

-

Fluorescence Microscopy: Allows for high-resolution visualization of newly synthesized phospholipids in cellular membranes and organelles.[1][10]

-

Electron Microscopy: By using an azide-biotin probe followed by gold-conjugated streptavidin, the localization of labeled phospholipids can be determined at the ultrastructural level.[1]

-

Mass Spectrometry: Enables the identification and quantification of specific this compound-containing lipid species, providing detailed insights into lipid metabolism.[11][12]

-

In Vivo Studies: this compound can be administered to whole organisms, such as mice and plants, to study phospholipid synthesis and distribution in tissues.[1][2][9][13]

-

Cancer Research: Has been used to differentiate neoplastic and normal tissues based on altered choline metabolism, a hallmark of many cancers.[10]

Conclusion

This compound is a robust and versatile bioorthogonal reporter that has become an invaluable tool for cell biologists, biochemists, and drug development professionals. Its efficient metabolic incorporation and highly specific detection via click chemistry provide a powerful method for labeling and visualizing choline phospholipids in vitro and in vivo. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers to implement this technology and gain new insights into the complex roles of phospholipids in health and disease.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. interchim.fr [interchim.fr]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 7. jcmarot.com [jcmarot.com]

- 8. benchchem.com [benchchem.com]

- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Resolution Optical Molecular Imaging of Changes in Choline Metabolism in Oral Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Metabolic Incorporation of Propargyl-choline into Phospholipids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic labeling of phospholipids (B1166683) using the choline (B1196258) analog, propargyl-choline. This powerful technique enables the visualization and analysis of phospholipid synthesis, trafficking, and turnover in cells and whole organisms.

Introduction to this compound Labeling

Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity and cell signaling.[1][2] The study of their dynamic biology has been significantly advanced by the use of bioorthogonal chemical reporters, such as this compound.[1][3]

This compound is a choline analog containing a terminal alkyne group.[1] This small modification allows it to be readily taken up by cells and incorporated into the endogenous choline phospholipid biosynthetic pathways.[1][4] The presence of the alkyne handle enables the covalent attachment of a variety of reporter molecules, such as fluorophores or biotin, through a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][5] This allows for the sensitive and high-resolution visualization and quantification of newly synthesized phospholipids.

Metabolic Pathway of this compound Incorporation

This compound is metabolized by the same enzymatic machinery that processes natural choline. In mammalian cells, the primary route for phosphatidylcholine synthesis is the CDP-choline pathway, also known as the Kennedy pathway.[6][7]

Caption: Metabolic pathway for the incorporation of this compound into phospholipids.

Quantitative Analysis of this compound Incorporation

The efficiency of this compound incorporation into phospholipids has been quantified in various biological systems using mass spectrometry. The data reveals that this compound can replace a significant portion of the endogenous choline pool without substantially altering the overall phospholipid composition.

This compound Incorporation in NIH 3T3 Cells

NIH 3T3 cells labeled for 24 hours with varying concentrations of this compound show a dose-dependent incorporation into choline-containing phospholipids.[2]

| This compound Concentration (µM) | % Propargyl-PC of Total PC | % Propargyl-SM of Total SM |

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

| Data sourced from Jao et al., PNAS, 2009.[2] |

This compound Incorporation in Arabidopsis thaliana Tissues

Arabidopsis thaliana seedlings grown on media supplemented with this compound exhibit tissue-specific incorporation rates.[8]

| Tissue | % this compound of Total Choline Phospholipids |

| Roots | ~50% |

| Whole Seedlings | ~22% |

| Leaves | ~13% |

| Stems | ~19% |

| Cotyledons | ~28% |

| Siliques | ~18% |

| Data sourced from Paper et al., Plant Methods, 2018.[8] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with this compound

This protocol describes the general procedure for labeling cultured mammalian cells with this compound for subsequent analysis by fluorescence microscopy or mass spectrometry.

-

Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging) and grow to the desired confluency in complete medium.

-

Labeling: Prepare a stock solution of this compound bromide in sterile water or PBS. Dilute the stock solution into the complete culture medium to the desired final concentration (e.g., 100-500 µM).

-

Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for a specified period (e.g., 24 hours). The optimal labeling time may vary depending on the cell type and experimental goals.

-

Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated this compound.

-

Fixation (for imaging): Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

-

Permeabilization (for intracellular staining): If intracellular structures are to be visualized, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Click Chemistry Reaction: Proceed with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent azide (B81097).

-

Analysis: For imaging, visualize the labeled cells using fluorescence microscopy. For lipidomics, proceed with lipid extraction and analysis by mass spectrometry.

Click Chemistry Reaction for Fluorescence Imaging

This protocol outlines the steps for attaching a fluorescent azide to this compound-labeled phospholipids in fixed cells.

Caption: Experimental workflow for click chemistry-based fluorescence imaging.

Reagents:

-

Fluorescent azide (e.g., Alexa Fluor 594 azide): 10-20 µM

-

Copper(II) sulfate (CuSO₄): 1 mM

-

Sodium ascorbate: 50 mM (prepare fresh)

-

Tris-buffered saline (TBS) or PBS

Procedure:

-

Prepare a "premix" of the fluorescent azide and copper(II) sulfate in TBS.

-

Just before use, add the freshly prepared sodium ascorbate to the premix to reduce Cu(II) to the catalytic Cu(I).

-

Add the complete click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells extensively with TBS or PBS to remove unreacted reagents.

-

Counterstain with a nuclear stain like Hoechst or DAPI if desired.

-

Mount the coverslips and visualize the labeled phospholipids by fluorescence microscopy.

Lipid Extraction and Mass Spectrometry Analysis

For quantitative analysis, total lipids are extracted from this compound-labeled cells and analyzed by electrospray ionization-tandem mass spectrometry (ESI-MS/MS).

-

Cell Lysis and Lipid Extraction: After labeling and washing, lyse the cells and extract total lipids using a standard method such as the Bligh-Dyer or Folch extraction.[2]

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and resuspend in an appropriate solvent for mass spectrometry analysis.

-

Mass Spectrometry: Perform ESI-MS/MS analysis to identify and quantify the different phospholipid species, including the this compound-containing lipids.[2][9] This is often done using precursor ion scanning or neutral loss scanning methods specific for the this compound headgroup.[9]

Visualization and Applications

The ability to visualize newly synthesized phospholipids provides valuable insights into various cellular processes. This compound labeling has been used to:

-

Image phospholipid synthesis, turnover, and subcellular localization in cultured cells.[1][10]

-

Study the distribution of phospholipids in different cellular membranes, including the plasma membrane, Golgi apparatus, mitochondria, and endoplasmic reticulum.[1]

-

Assay phospholipid synthesis in vivo in tissues of whole organisms like mice.[1][3]

-

Investigate changes in choline metabolism in disease states, such as cancer.[11]

Conclusion

Metabolic labeling with this compound, coupled with click chemistry, is a versatile and powerful tool for studying the biology of choline-containing phospholipids. This technique offers high sensitivity and spatial resolution, enabling detailed investigations into the synthesis, transport, and fate of these essential membrane components. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of cell biology, lipidomics, and drug development.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Propargyl-Choline in Elucidating Choline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) is an essential nutrient that plays a pivotal role in the synthesis of phospholipids (B1166683), the primary components of cellular membranes, and the neurotransmitter acetylcholine. The study of choline metabolism is crucial for understanding a myriad of cellular processes and for the development of therapeutics for various diseases, including cancer and neurological disorders. Propargyl-choline, a synthetic analog of choline, has emerged as a powerful chemical tool for the metabolic labeling and visualization of choline-containing phospholipids. This technical guide provides an in-depth overview of the application of this compound in studying choline metabolism, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to this compound as a Metabolic Probe

This compound is a choline analog in which one of the methyl groups is replaced by a propargyl group, which contains a terminal alkyne functionality.[1] This subtle modification allows this compound to be readily taken up by cells and incorporated into the same metabolic pathways as endogenous choline, leading to the biosynthesis of this compound-containing phospholipids.[1][2] The key feature of this compound is its terminal alkyne group, which serves as a bioorthogonal handle for "click chemistry."[3] Specifically, the alkyne can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-tagged reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[1][3] This enables the sensitive and specific detection and visualization of newly synthesized choline phospholipids in cells and in vivo.[1]

Choline Metabolism and this compound Incorporation

Choline is transported into the cell and is primarily phosphorylated by choline kinase to produce phosphocholine (B91661).[4] Phosphocholine is then converted to cytidine (B196190) diphosphate-choline (CDP-choline) by CTP:phosphocholine cytidylyltransferase. Finally, cholinephosphotransferase transfers the phosphocholine moiety from CDP-choline to diacylglycerol (DAG) to synthesize phosphatidylcholine (PC), or to ceramide to synthesize sphingomyelin (B164518) (SM).[4] this compound follows this same pathway, leading to the formation of propargyl-phosphatidylcholine (pPC) and propargyl-sphingomyelin (pSM).

Quantitative Analysis of this compound Incorporation

The efficiency of this compound incorporation into phospholipids can be quantified using mass spectrometry. Studies have shown that this compound is robustly incorporated into all classes of choline-containing phospholipids in a concentration-dependent manner.[1][3]

| This compound Concentration (µM) | % of Total PC as pPC[1] | % of Total SM as pSM[1] |

| 100 | 18 | 5 |

| 250 | 33 | 10 |

| 500 | 44 | 15 |

Table 1: Incorporation of this compound into Phosphatidylcholine (PC) and Sphingomyelin (SM) in NIH 3T3 cells after 24 hours of labeling. Data extracted from Jao et al., 2009.[1]

Furthermore, analysis of the fatty acid composition of this compound-labeled phospholipids has demonstrated that it is very similar to that of normal choline phospholipids, indicating that the introduction of the propargyl group does not significantly perturb the overall lipid metabolism.[1][3]

Experimental Protocols

Synthesis of this compound Bromide

A detailed protocol for the synthesis of this compound bromide has been described.[1]

Materials:

-

Propargyl bromide (80% solution in toluene)

-

Dimethylethanolamine

-

Diethyl ether

Procedure:

-

Slowly add propargyl bromide to dimethylethanolamine.

-

The reaction mixture will solidify upon completion.

-

Wash the resulting solid with diethyl ether to yield pure this compound bromide.

Metabolic Labeling of Cultured Cells

This protocol is adapted from Jao et al., 2009.[1]

Materials:

-

Cultured cells (e.g., NIH 3T3)

-

Complete cell culture medium

-

This compound bromide stock solution (e.g., 100 mM in water)

Procedure:

-

Plate cells in a suitable culture vessel and allow them to adhere.

-

Prepare the desired concentration of this compound in complete medium (e.g., 10-500 µM).

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).

Click Chemistry Reaction for Fluorescence Imaging

This protocol is a standard procedure for CuAAC in fixed cells.[1]

Materials:

-

This compound labeled cells on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 594 azide)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

Tris-HCl buffer

Procedure:

-

Wash the labeled cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail. For a 100 µL reaction, mix:

-

1 µL of 10 mM fluorescent azide

-

1 µL of 50 mM CuSO4

-

1 µL of 250 mM sodium ascorbate

-

97 µL of Tris-HCl buffer (100 mM, pH 8.5)

-

-

Incubate the cells with the click reaction cocktail for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope.

Applications in Research and Drug Development

The ability to visualize and quantify the dynamics of choline phospholipid synthesis has significant implications for various research areas:

-

Cancer Biology: Altered choline metabolism is a hallmark of many cancers.[4] this compound labeling can be used to screen for compounds that inhibit choline uptake or phospholipid synthesis in cancer cells.

-

Neuroscience: Choline is a precursor to the neurotransmitter acetylcholine. This compound can be used to study the dynamics of choline metabolism in neurons and its role in neurological disorders.

-

Cell Biology: This technique allows for the detailed investigation of the subcellular localization and trafficking of newly synthesized phospholipids.[1]

-

Drug Discovery: this compound-based assays can be developed for high-throughput screening of drugs that target enzymes involved in choline metabolism.

Conclusion

This compound is a versatile and powerful tool for the study of choline metabolism. Its efficient metabolic incorporation and the specificity of the subsequent click chemistry reaction provide a robust platform for the visualization and quantification of choline-containing phospholipids. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers, scientists, and drug development professionals seeking to employ this technology to unravel the complexities of choline metabolism in health and disease.

References

Propargyl-choline: A Technical Guide to a Powerful Research Tool for Lipid Biology

An In-depth Whitepaper on the Discovery, Development, and Application of Propargyl-choline for Visualizing and Quantifying Choline (B1196258) Phospholipids (B1166683).

Introduction

Choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity, cell signaling, and metabolism.[1][2][3][4][5] The study of their dynamic synthesis, trafficking, and localization has been historically challenging due to a lack of tools for their direct visualization. The development of this compound, a metabolic labeling reagent, has revolutionized our ability to investigate the cell biology of these essential lipids.[1][2][3][4][5]

This technical guide provides a comprehensive overview of this compound, from its underlying mechanism of action to detailed experimental protocols for its application in cellular and in vivo research. It is intended for researchers, scientists, and drug development professionals who seek to leverage this innovative tool for their studies in lipid biology, cell signaling, and neuroscience.

Discovery and Principle of Action

This compound is a synthetic analog of choline where one of the methyl groups is replaced by a propargyl group, which contains a terminal alkyne moiety.[2][6] This seemingly small modification is the key to its utility as a research tool. The principle behind this compound lies in its bio-orthogonality; it is readily taken up by cells and incorporated into choline-containing phospholipids through the endogenous CDP-choline pathway, yet the alkyne group does not interfere with normal cellular processes.[4][7]

Once incorporated into phospholipids, the terminal alkyne serves as a chemical handle for detection. Through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," a variety of reporter molecules functionalized with an azide (B81097) group can be covalently attached to the propargyl-labeled phospholipids.[1][2][4][5][6] These reporter molecules can be fluorophores for microscopic imaging, biotin (B1667282) for affinity purification and electron microscopy, or other tags for mass spectrometry-based analysis.[1][6][8]

Mechanism of Incorporation: The CDP-Choline Pathway

This compound is cell-permeable and, once inside the cell, it is metabolized by the same enzymatic machinery as natural choline. The primary route for the synthesis of phosphatidylcholine in mammalian cells is the CDP-choline pathway, also known as the Kennedy pathway.

The metabolic journey of this compound can be summarized in the following steps:

-

Uptake: this compound is transported into the cell.

-

Phosphorylation: Choline kinase (CK) phosphorylates this compound to form Propargyl-phosphocholine.

-

Activation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme in the pathway, catalyzes the reaction of Propargyl-phosphocholine with CTP to produce CDP-Propargyl-choline.

-

Phospholipid Synthesis: Finally, choline/ethanolamine phosphotransferase (CEPT) transfers the Propargyl-phosphocholine headgroup from CDP-Propargyl-choline to diacylglycerol (DAG) to synthesize Propargyl-phosphatidylcholine.

Quantitative Data

The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from published studies.

Table 1: Incorporation Efficiency of this compound in NIH 3T3 Cells

| This compound Concentration (μM) | Incubation Time (hours) | % of Total PC replaced by Propargyl-PC | % of Total SM replaced by Propargyl-SM |

| 100 | 24 | 18% | 5% |

| 250 | 24 | 33% | 10% |

| 500 | 24 | 44% | 15% |

| Data from Jao et al., PNAS, 2009.[6] |

Table 2: Incorporation Efficiency of this compound in Plants (Arabidopsis thaliana)

| Tissue | This compound Concentration (μM) | Incubation Time | % of Total Choline Phospholipids Labeled |

| Roots | 250 | 7 days | ~50% |

| Whole Seedlings | 250 | 7 days | ~22% |

| Leaves | 250 | 6 weeks | ~13% |

| Stems | 250 | 6 weeks | ~19% |

| Cotyledons | 250 | 7 days | ~28% |

| Siliques | 250 | 6 weeks | ~18% |

| Data from Paper et al., Plant Methods, 2018.[9] |

Table 3: Competition of this compound with Choline Chloride

| This compound Concentration | Choline Chloride Concentration | Effect on this compound Uptake |

| Fixed | Increasing (0 - 60 mM) | Progressive decrease in fluorescent signal, indicating decreased uptake of this compound. |

| Qualitative summary from a competition assay. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in cell-based assays.

Synthesis of this compound Bromide

Materials:

-

Propargyl bromide (80% solution in toluene)

-

Dimethylethanolamine

-

Dry Tetrahydrofuran (THF)

Procedure:

-

To a solution of 3 g (34 mmol) of dimethylethanolamine in 10 mL of dry THF, slowly add 4 g (34 mmol) of propargyl bromide (80% solution in toluene) while stirring on ice.[2]

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.[2]

-

The resulting white solid is filtered and washed extensively with cold THF (10 x 20 mL).[2]

-

The final product, this compound bromide, is obtained as a pure white solid (yield: 5.9 g, 84%).[2]

Metabolic Labeling of Cultured Cells

Materials:

-

Cultured cells (e.g., NIH 3T3, HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

This compound bromide stock solution (e.g., 100 mM in sterile water or PBS)

Procedure:

-

Plate cells at a desired density and allow them to adhere overnight.

-

Prepare the labeling medium by diluting the this compound stock solution to the desired final concentration (typically ranging from 20 μM to 500 μM) in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂). Strong labeling is typically visible after 3-6 hours, with very high levels achieved after 24 hours.[6]

-

After incubation, the cells are ready for downstream processing, such as fixation and click chemistry.

Copper-Catalyzed Click Chemistry (CuAAC) for Fluorescence Imaging

Materials:

-

Metabolically labeled cells on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescent azide (e.g., Alexa Fluor 488 azide, Alexa Fluor 568 azide) stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

-

THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)

Procedure:

-

Wash the this compound labeled cells twice with PBS.

-

Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[2]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail. For each coverslip (in a 200 μL volume), mix the following in order:

-

Vortex the cocktail briefly to mix and immediately add it to the cells.

-

Incubate for 30 minutes at room temperature, protected from light.[1]

-

Wash the cells extensively with PBS.

-

Counterstain with a nuclear stain (e.g., DAPI or Hoechst) if desired.

-

Mount the coverslips on microscope slides and image using a fluorescence microscope.

Sample Preparation for Electron Microscopy

Materials:

-

This compound labeled cells

-

Fixative for electron microscopy (e.g., 1% formaldehyde in PBS)

-

Biotin-azide

-

Click chemistry reagents (as above)

-

Anti-biotin antibodies

-

Protein A-gold (10 nm)

-

Uranyl acetate

Procedure:

-

Incubate cultured cells (e.g., 293T cells) overnight with 100 μM this compound.[6]

-

Fix the cells and perform the click reaction with biotin-azide.

-

Embed the cells in resin and prepare ultrathin sections on an ultramicrotome.[6]

-

Stain the sections with anti-biotin antibodies followed by protein A-gold (10 nm).[6]

-

Counterstain with uranyl acetate.[6]

-

Image the sections using a transmission electron microscope.[6]

Sample Preparation for Mass Spectrometry

Materials:

-

This compound labeled cells

-

Methanol-chloroform mixture

-

Internal standards for lipid quantification

Procedure:

-

Harvest the this compound labeled cells.

-

Perform a total lipid extraction using a methanol-chloroform extraction method.[6]

-

Dry the lipid extract under reduced pressure.

-

Resuspend the lipid extract in an appropriate solvent for mass spectrometry analysis.

-

Analyze the lipid composition by electrospray ionization-tandem mass spectrometry (ESI-MS/MS), including appropriate internal standards for quantification.[6]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for using this compound as a research tool, from metabolic labeling to detection by various analytical methods.

Toxicity and Specificity

Studies have shown that this compound is well-tolerated by cells, even at high concentrations (e.g., 500 μM for 48 hours), with no obvious signs of toxicity.[6] Labeled cells continue to divide and maintain high levels of incorporated this compound for over a week after labeling.[6] Furthermore, the fatty acid composition of propargyl-Cho-labeled phospholipids is very similar to that of normal choline phospholipids, indicating minimal perturbation of lipid metabolism.[4][5][6]

Competition assays have demonstrated the specificity of this compound uptake and incorporation. The presence of excess natural choline significantly reduces the incorporation of this compound, confirming that it utilizes the same cellular machinery as the endogenous molecule.

Conclusion

This compound has emerged as an indispensable tool for the study of choline phospholipid biology. Its ability to be metabolically incorporated into cellular membranes and subsequently detected with high sensitivity and specificity through click chemistry has opened new avenues for research. This technical guide provides the foundational knowledge and detailed protocols necessary for the successful implementation of this compound-based methodologies. As research in lipidomics and cell signaling continues to advance, the applications of this compound are expected to expand, further unraveling the complex roles of choline phospholipids in health and disease.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. pnas.org [pnas.org]

- 3. broadpharm.com [broadpharm.com]

- 4. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Metabolic labeling and direct imaging of choline phospholipids in vivo | Semantic Scholar [semanticscholar.org]

- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click-electron microscopy for imaging metabolically tagged non-protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]

Basic principles of using Propargyl-choline for metabolic labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of propargyl-choline, a powerful chemical tool for the metabolic labeling and visualization of choline-containing phospholipids (B1166683).

Introduction to this compound Labeling

This compound is a synthetic analog of choline (B1196258), an essential nutrient vital for the structural integrity of cell membranes and cellular signaling.[1][2][3] In this analog, a methyl group of choline is replaced by a propargyl group, which contains a terminal alkyne. This small modification allows this compound to be readily taken up by cells and incorporated into the biosynthetic pathways of choline-containing phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[1][4][5]

The key advantage of this compound lies in its terminal alkyne group, which serves as a bioorthogonal handle. This alkyne can be specifically and covalently linked to a reporter molecule, such as a fluorescent dye or biotin, that contains a complementary azide (B81097) group. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is highly efficient and specific, enabling the direct visualization and analysis of newly synthesized phospholipids within cells and even whole organisms.[1][2] This technique provides high sensitivity and spatial resolution for studying phospholipid synthesis, turnover, and localization.[1][2]

Mechanism of Action and Detection

The process of this compound labeling can be understood in two main stages: metabolic incorporation and bioorthogonal detection.

Metabolic Incorporation

Once introduced to cells, this compound enters the same metabolic route as natural choline, primarily the CDP-choline pathway.[4][5] It is efficiently incorporated into all classes of choline-containing phospholipids.[1][2] Studies have shown that this incorporation does not significantly alter the fatty acid composition of the resulting phospholipids, indicating that this compound is a reliable mimic of its natural counterpart.[1][2]

Metabolic incorporation of this compound into phosphatidylcholine.

Detection via Click Chemistry

The alkyne group incorporated into the phospholipids allows for their detection. The most common method is the Cu(I)-catalyzed click chemistry reaction, where the alkyne on the propargyl group reacts with an azide-functionalized probe to form a stable triazole linkage. This enables the visualization of the labeled phospholipids.

The "Click Chemistry" reaction for detecting propargyl-labeled lipids.

Quantitative Data Summary

The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following tables summarize key quantitative data from published studies.

| Parameter | Cell Line | Concentration | Incubation Time | Outcome |

| Labeling Concentration | NIH 3T3 | 100 µM | 24 hours | 18% of choline in total PC replaced by this compound.[1] |

| NIH 3T3 | 250 µM | 24 hours | 33% of choline in total PC replaced by this compound.[1] | |

| NIH 3T3 | 500 µM | 24 hours | 44% of choline in total PC replaced by this compound.[1] | |

| Incorporation into SM | NIH 3T3 | 100 µM | 24 hours | 5% of choline in SM replaced by this compound.[1] |

| NIH 3T3 | 250 µM | 24 hours | 10% of choline in SM replaced by this compound.[1] | |

| NIH 3T3 | 500 µM | 24 hours | 15% of choline in SM replaced by this compound.[1] | |

| Plant Tissue Labeling | Arabidopsis thaliana (roots) | 200-250 µM | Not specified | Approximately 50% of total choline phospholipids labeled.[6] |

Experimental Protocols

The following provides a generalized workflow and a detailed protocol for a typical this compound labeling experiment in cultured cells.

General Experimental Workflow

General workflow for this compound metabolic labeling experiments.

Detailed Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

-

This compound chloride

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click reaction buffer components:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

-

Azide-functionalized fluorescent probe (e.g., Alexa Fluor 568 Azide)

-

(Optional) Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Seeding: Plate cells on a suitable substrate (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

-

Metabolic Labeling:

-

Prepare a stock solution of this compound in culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing this compound at the desired final concentration (e.g., 100-500 µM).

-

Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions.

-

-

Fixation:

-

Aspirate the labeling medium and wash the cells twice with PBS.

-

Add the fixative solution and incubate for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide probe, CuSO₄, and sodium ascorbate (B8700270) in a buffer.

-

Aspirate the PBS and add the click reaction cocktail to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the click reaction cocktail and wash the cells three times with PBS.

-

(Optional) If counterstaining is desired, incubate the cells with a solution of DAPI or another nuclear stain for 5-10 minutes.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent probe and counterstain.

-

Applications and Significance

The ability to visualize newly synthesized phospholipids has significant implications for various research fields:

-

Cell Biology: Studying membrane dynamics, lipid trafficking, and the biogenesis of organelles.[1][3]

-

Neuroscience: Investigating phospholipid metabolism in neurons and glial cells.[7]

-

Cancer Research: Understanding the altered lipid metabolism in cancer cells, as choline metabolism is often dysregulated in tumors.[7]

-

Drug Development: Screening for compounds that affect phospholipid synthesis and developing targeted therapies.

References

- 1. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic labeling and direct imaging of choline phospholipids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. interchim.fr [interchim.fr]

- 5. Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

- 6. [PDF] Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants | Semantic Scholar [semanticscholar.org]

- 7. Metabolic Labeling of Glycerophospholipids via Clickable Analogs Derivatized at the Lipid Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Click Chemistry with Propargyl-choline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry utilizing propargyl-choline, a powerful tool for the metabolic labeling and visualization of choline-containing phospholipids (B1166683). We will delve into the core concepts, provide detailed experimental protocols, present quantitative data, and illustrate key processes with clear diagrams.

Introduction to this compound and Click Chemistry

This compound is a synthetic analog of choline (B1196258) where a methyl group is replaced by a propargyl group, which contains a terminal alkyne.[1] This modification allows this compound to be processed by the cell's natural metabolic pathways, specifically the CDP-choline pathway, leading to its incorporation into choline-containing phospholipids like phosphatidylcholine (PC) and sphingomyelin (B164518) (SM).[2]

The key feature of this compound is its terminal alkyne group, which serves as a bioorthogonal handle. This means it is chemically inert within the biological system but can be specifically and efficiently reacted with a complementary azide-tagged molecule in a process known as click chemistry.[3] The most common type of click reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction forms a stable triazole linkage between the this compound-labeled phospholipid and an azide-functionalized probe, such as a fluorescent dye or a biotin (B1667282) tag, enabling visualization and downstream analysis.[5][6]

The overall workflow involves two main steps:

-

Metabolic Labeling: Live cells or organisms are incubated with this compound, which is taken up and incorporated into their phospholipids.[7]

-

Click Reaction: The cells are then fixed, permeabilized, and treated with a reaction cocktail containing an azide-functionalized reporter molecule, a copper(I) catalyst, a stabilizing ligand, and a reducing agent to facilitate the covalent attachment of the reporter.

Quantitative Data on this compound Incorporation

The efficiency of this compound incorporation can vary depending on the cell type, concentration, and incubation time. The following tables summarize quantitative data from studies on mammalian cells and plants.

Table 1: Incorporation of this compound into Phospholipids in NIH 3T3 Cells [6]

| This compound Concentration (µM) | Incubation Time (hours) | % of Choline in Total PC replaced by this compound | % of Choline in SM replaced by this compound |

| 100 | 24 | 18% | 5% |

| 250 | 24 | 33% | 10% |

| 500 | 24 | 44% | 15% |

Table 2: Incorporation of this compound in Arabidopsis thaliana Tissues [7]

| Tissue | % of Total Choline Phospholipids Labeled |

| Roots | ~50% |

| Whole Seedlings | ~22% |

| Cotyledons | ~28% |

| Leaves | ~13% |

| Stems | ~19% |

| Siliques (seed pods) | ~18% |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound and click chemistry.

Metabolic Labeling of Mammalian Cells with this compound

Materials:

-

Mammalian cell line of interest (e.g., NIH 3T3)

-

Complete cell culture medium

-

This compound bromide salt

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy).

-

Prepare a stock solution of this compound bromide in sterile water or PBS.

-

Add this compound to the complete culture medium to a final concentration of 100-500 µM.[6]

-

Incubate the cells with the this compound-containing medium for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).[6]

-

After incubation, wash the cells three times with PBS to remove unincorporated this compound.

Fixation and Permeabilization of Mammalian Cells

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

PBS

Procedure:

-

After the PBS wash from the labeling step, add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature for fixation.[8]

-

Wash the cells three times with PBS.

-

Add 0.5% Triton X-100 in PBS to the cells and incubate for 10-15 minutes at room temperature for permeabilization.[8]

-

Wash the cells three times with PBS.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Materials:

-

Fluorescent azide (B81097) (e.g., Alexa Fluor 594 Azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

PBS

Click Reaction Cocktail Preparation (prepare fresh): A typical click reaction cocktail can be prepared as follows. The final concentrations of the reagents in the reaction volume are critical.

| Reagent | Stock Concentration | Final Concentration |

| Fluorescent Azide | 1-10 mM in DMSO | 10-20 µM |

| CuSO₄ | 20 mM in water | 200 µM |

| THPTA | 100 mM in water | 1 mM |

| Sodium Ascorbate (B8700270) | 300 mM in water (freshly made) | 5 mM |

Procedure:

-

Prepare the click reaction cocktail by adding the reagents to PBS in the following order, vortexing briefly after each addition: THPTA, fluorescent azide, CuSO₄, and finally sodium ascorbate to initiate the reaction.[3]

-

Add the click reaction cocktail to the fixed and permeabilized cells, ensuring the cells are completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells extensively with PBS to remove unreacted click chemistry reagents.

-

The cells are now ready for imaging. Counterstaining for nuclei (e.g., with DAPI) can be performed if desired.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Metabolic incorporation of this compound.

Caption: Experimental workflow for labeling and imaging.

Caption: Core components of the CuAAC reaction.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile platform for the study of choline phospholipid metabolism, localization, and dynamics. This technique has proven invaluable for researchers in cell biology, neuroscience, and drug development. By following the detailed protocols and understanding the quantitative aspects of labeling, scientists can effectively employ this powerful tool to gain new insights into the fundamental roles of choline phospholipids in health and disease.

References

- 1. pnas.org [pnas.org]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. metabion.com [metabion.com]

- 5. An advanced method for propargylcholine phospholipid detection by direct-infusion MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic labeling and direct imaging of choline phospholipids in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioorthogonal click chemistry for fluorescence imaging of choline phospholipids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fix, Perm, & Block | Thermo Fisher Scientific - CH [thermofisher.com]

Methodological & Application

Application Notes: Propargyl-Choline Labeling for In-Depth Analysis of Choline Phospholipid Dynamics in Cultured Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Choline-containing phospholipids (B1166683), such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), are fundamental components of cellular membranes, playing crucial roles in structural integrity, cell signaling, and metabolism.[1][2][3][4] The ability to visualize and quantify the synthesis and turnover of these lipids is essential for understanding various physiological and pathological processes. Propargyl-choline is a bioorthogonal analog of choline (B1196258) that can be metabolically incorporated into choline-containing phospholipids in living cells.[1][2][4][5] This metabolic labeling strategy, coupled with a highly specific and efficient click chemistry reaction, allows for the robust detection and imaging of newly synthesized choline phospholipids.[1][2][4]

The incorporated this compound contains a terminal alkyne group, which can be covalently linked to a variety of azide-functionalized reporter molecules, such as fluorophores or biotin, via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][4][6] This powerful technique enables researchers to study the dynamics of choline phospholipid metabolism with high sensitivity and spatial resolution in both fixed and living cells.[1][7]

Principle of the Method

The this compound labeling method is a two-step process:

-

Metabolic Labeling: Cultured cells are incubated with this compound, which is taken up by the cells and utilized in the Kennedy pathway for the biosynthesis of choline-containing phospholipids.[3][8] This results in the incorporation of the alkyne-tagged propargyl group into newly synthesized phospholipids.

-

Click Chemistry Detection: The alkyne-modified phospholipids are then detected by a copper(I)-catalyzed click reaction with an azide-containing reporter molecule.[1][2][4][9] This reaction forms a stable triazole linkage, allowing for the visualization and/or enrichment of the labeled lipids.

Experimental Data

This compound Incorporation Efficiency

The efficiency of this compound incorporation into cellular phospholipids is dependent on its concentration in the culture medium. The following table summarizes the percentage of choline replaced by this compound in total phosphatidylcholine (PC) and sphingomyelin (SM) in NIH 3T3 cells after 24 hours of labeling.

| This compound Concentration (μM) | % Choline Replacement in PC | % Choline Replacement in SM |

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

| Data sourced from Jao et al. (2009) PNAS.[1] |

Recommended Reagent Concentrations for Click Chemistry

The following table provides recommended starting concentrations for the components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling cell lysates. These concentrations may require optimization for specific cell types and experimental conditions.

| Reagent | Stock Solution Concentration | Final Concentration |

| Azide (B81097) or Alkyne Detection Reagent | 1 mM in DMSO or water | 2 - 40 µM (start with 20 µM) |

| Copper (II) Sulfate Pentahydrate | 20 mM in water | 1 mM |

| THPTA Ligand | 100 mM in water | 0.1 mM |

| Sodium Ascorbate (B8700270) | 300 mM in water (prepare fresh) | 1 mM |

| Data compiled from various click chemistry protocols.[6][10][11] |

Signaling Pathway and Experimental Workflow

Kennedy Pathway for Phosphatidylcholine Biosynthesis

The diagram below illustrates the metabolic pathway responsible for the incorporation of this compound into phosphatidylcholine.

Caption: Metabolic incorporation of this compound via the Kennedy pathway.

Experimental Workflow for this compound Labeling and Detection

The following diagram outlines the key steps of the experimental protocol for labeling cultured cells with this compound and subsequent detection.

Caption: Experimental workflow for this compound labeling in cultured cells.

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

Materials:

-

Cultured cells (e.g., NIH 3T3, HeLa)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells on sterile coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare a stock solution of this compound in sterile water or PBS.

-

Remove the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 100-500 µM).

-

Incubate the cells for the desired labeling period (e.g., 24 hours). The optimal incubation time may vary depending on the cell type and experimental goals.

-

After incubation, proceed to cell fixation and permeabilization for imaging or to cell lysis for biochemical analysis.

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging of Labeled Cells

Materials:

-

This compound labeled cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper (II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

PBS

Procedure:

-

After metabolic labeling, wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip, mix the following in order:

-

183 µL PBS

-

4 µL Fluorescent Azide (from a 1 mM stock, final concentration 20 µM)

-

2 µL CuSO₄ (from a 20 mM stock, final concentration 0.2 mM)

-

1 µL THPTA (from a 100 mM stock, final concentration 0.5 mM)

-

10 µL Sodium Ascorbate (from a 300 mM stock prepared fresh, final concentration 15 mM)

-

Vortex briefly to mix after each addition.

-

-

Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Labeling of Cell Lysates via Click Chemistry

Materials:

-

Cell lysate containing this compound labeled proteins/lipids (1-5 mg/mL)

-

Azide or alkyne detection reagent (e.g., Azide-Biotin)

-

PBS (pH 7.4)

-

Copper (II) Sulfate (CuSO₄)

-

THPTA

-